molecular formula C8H5FO2 B12842610 4-Fluorobenzofuran-7-ol

4-Fluorobenzofuran-7-ol

Cat. No.: B12842610
M. Wt: 152.12 g/mol
InChI Key: QMMHXXLZVIPGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzofuran-7-ol is a fluorinated derivative of benzofuran, a class of compounds known for their diverse biological activities. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzofuran-7-ol typically involves the fluorination of benzofuran derivatives. One common method is the reaction of benzofuran with fluorinating agents such as cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These reactions often require specific conditions, such as the presence of an inert atmosphere and controlled temperatures, to achieve selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination reactions. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzofuran-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluorobenzofuran-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorobenzofuran-7-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed bioactivities .

Comparison with Similar Compounds

Uniqueness: 4-Fluorobenzofuran-7-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H5FO2

Molecular Weight

152.12 g/mol

IUPAC Name

4-fluoro-1-benzofuran-7-ol

InChI

InChI=1S/C8H5FO2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,10H

InChI Key

QMMHXXLZVIPGEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.